N-Amyl-N-methylnitrosamine

Description

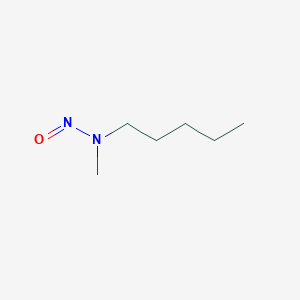

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-pentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5-6-8(2)7-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFCDINBDBFFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157617 | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-07-0 | |

| Record name | N-Methyl-N-nitroso-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-AMYL-N-METHYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9D5PXJ785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Carcinogenesis and Tumorigenesis Studies of N Amyl N Methylnitrosamine

In Vivo Carcinogenicity Assessments in Experimental Animal Models

Studies in laboratory animals have been instrumental in characterizing the carcinogenic potential of N-Amyl-N-methylnitrosamine. These assessments have revealed specific patterns of tumor induction, highlighting the compound's organ-specific and tissue-selective nature.

Organo-specific and Tissue-selective Neoplasia Induction

Research has consistently demonstrated that the esophagus is a primary target for MNAN-induced carcinogenesis in rats. aacrjournals.orgnih.gov Administration of MNAN to rats has been shown to induce a high incidence of esophageal squamous cell carcinomas. nih.gov In addition to the esophagus, tumors have also been observed in the nasal cavity. nih.gov In hamsters, MNAN has been found to be weakly carcinogenic to the esophagus and forestomach. nih.gov However, multiple injections in hamsters led to a high incidence of lung and nasal cavity tumors, with only a few esophageal tumors. nih.gov In mice, MNAN administration has resulted in the development of lung adenomas and esophageal papillomas. nih.gov

| Animal Model | Primary Target Organs for Neoplasia | Reference |

| Rats | Esophagus, Nasal Cavity | nih.gov |

| Hamsters | Esophagus, Forestomach, Lung, Nasal Cavity | nih.gov |

| Mice | Lung, Esophagus | nih.gov |

Interspecies and Intraspecies Susceptibility Variations

The carcinogenic effects of this compound exhibit notable variations between different species and even among different strains of the same species. For instance, while rats are highly susceptible to esophageal cancer induction by MNAN, hamsters show a different pattern of tumor development, with the lungs and nasal cavity being more affected after repeated exposure. nih.gov

Studies have also explored the impact of genetic factors on susceptibility. For example, p53 knockout mice have demonstrated an elevated susceptibility to MNAN-induced esophageal tumorigenesis compared to their wild-type counterparts, suggesting a crucial role for the p53 tumor suppressor gene in mitigating the carcinogenic effects of this compound. oup.com Specifically, p53 nullizygous mice showed a significantly higher incidence of squamous cell carcinomas of the esophagus compared to heterozygous and wild-type mice. oup.com

Experimental Models for Chemical Carcinogenesis Elucidation

The use of this compound in animal models has provided a valuable tool for investigating the mechanisms of chemical carcinogenesis. nih.gov These models allow for the study of the entire process of tumor development, from initial cellular changes to the formation of malignant neoplasms. jst.go.jp The rat esophageal cancer model induced by MNAN is a well-established system for studying two-stage carcinogenesis, involving an initiation phase and a promotion phase. nih.gov This model has been used to investigate the effects of various promoting agents and to explore the molecular pathways involved in tumor progression. nih.gov

Characterization of Pre-neoplastic Lesions and Dynamics of Tumor Progression

The development of cancer is a multi-step process, and the identification of pre-neoplastic lesions is crucial for understanding tumorigenesis. In MNAN-induced esophageal carcinogenesis in rats, a sequence of morphological changes has been observed. jst.go.jp

Initially, hyperplasia (an increase in the number of cells) and dysplasia (the presence of abnormal cells) are seen in the esophageal epithelium. jst.go.jpnih.govresearchgate.net These lesions can be observed as early as six weeks after the start of MNAN administration. jst.go.jp Following these initial changes, early squamous cell carcinomas can develop, which may then progress to more advanced and invasive carcinomas over time. jst.go.jp Histological examination reveals that these tumors can be well-differentiated or poorly-differentiated squamous cell carcinomas. jst.go.jp

| Lesion Type | Description | Time of Onset (in rats) | Reference |

| Hyperplasia | Increase in the number of epithelial cells. | From 6 weeks | jst.go.jp |

| Dysplasia | Presence of abnormal epithelial cells. | From 6 weeks | jst.go.jp |

| Early Squamous Cell Carcinoma | Initial stage of malignant tumor growth. | From 13 weeks | jst.go.jp |

| Advanced Carcinoma | More developed and invasive tumors. | From 15 weeks | jst.go.jp |

Investigation of Co-carcinogenesis and Modulating Factors in Tumorigenesis

The development of tumors induced by this compound can be influenced by various factors, including co-carcinogens and other modulating substances.

Studies have shown that the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) can enhance esophageal carcinogenesis in rats initiated with MNAN. nih.gov When TPA was administered after MNAN, the incidence and multiplicity of esophageal cancers were significantly higher compared to rats given MNAN alone. nih.gov

Dietary components have also been found to modulate MNAN-induced tumorigenesis. For example, the flavonoids diosmin (B1670713) and hesperidin (B1673128) have been shown to inhibit the development of esophageal cancer in rats when given during the initiation phase of carcinogenesis. nih.gov These compounds were found to reduce the multiplicity of both preneoplastic lesions and esophageal neoplasms. nih.gov Similarly, ethanol (B145695) and catechol have been demonstrated to act as co-carcinogens with MNAN in the rat esophagus, significantly increasing tumor multiplicities. nih.gov

| Modulating Factor | Effect on MNAN-induced Tumorigenesis | Animal Model | Reference |

| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Enhancement | Rats | nih.gov |

| Diosmin and Hesperidin | Inhibition | Rats | nih.gov |

| Ethanol and Catechol | Co-carcinogenesis | Rats | nih.gov |

Molecular Mechanisms of N Amyl N Methylnitrosamine Induced Carcinogenesis

Metabolic Activation Pathways and Enzymatic Biotransformation

The conversion of N-Amyl-N-methylnitrosamine from a stable procarcinogen to its ultimate carcinogenic form is a multi-step process mediated by specific enzyme systems. This biotransformation is the critical initiating event in its carcinogenic cascade.

The Role of Cytochrome P450 Enzymes in this compound Activation

The primary enzymes responsible for the metabolic activation of this compound belong to the Cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.govca.gov These enzymes catalyze the oxidation of the nitrosamine (B1359907), a crucial step for its conversion into a DNA-reactive agent.

Research has demonstrated that the metabolic activation proceeds via α-C hydroxylation of the alkyl group. nih.gov The major activation pathways involve demethylation (hydroxylation of the methyl group) and depentylation (hydroxylation of the amyl group). nih.gov The involvement of CYP enzymes is confirmed by studies where carbon monoxide, a known inhibitor of P450 enzymes, was shown to inhibit NMAA demethylation by 81%. nih.gov

Several specific CYP isozymes have been implicated in the metabolism of N-alkylnitrosamines. While CYP2E1 is primarily responsible for activating nitrosamines with shorter alkyl chains, the contribution of CYP2A6 increases with the number of carbon atoms in the alkyl chain. nih.gov For this compound, studies suggest that human CYP2A6 and CYP2E1 are involved in its metabolism. nih.govwikipedia.org In rat esophageal microsomes, activation is likely due to a P450 isozyme related to CYP2A3, a rodent nasal P450. nih.gov This highlights a degree of species and tissue specificity in the CYP-mediated activation.

| Enzyme Source | Km (μM) | Vmax (pmol/mg protein/min or pmol/nmol P450/min) |

|---|---|---|

| Rat Esophageal Microsomes (REM) | 64 | 20 |

| Rat Liver Microsomes (RLM) - Uninduced | 610 | 220 |

| Rat CYP2E1 | 210 | 900 |

| Human CYP2E1 | 115 | 570 |

| Human CYP2A6 | 17 | 120 |

Data sourced from research on the metabolic depentylation of this compound. nih.gov

Identification and Characterization of Putative Active Metabolites

The enzymatic hydroxylation of this compound at the α-carbon positions of either the methyl or amyl group leads to the formation of unstable intermediates. These intermediates spontaneously decompose to yield aldehydes (formaldehyde from demethylation and pentaldehyde from depentylation) and an ultimate carcinogenic species, the methanediazonium ion. nih.govnih.gov

In addition to these transient reactive species, several stable metabolites have been identified. These include various hydroxylated derivatives such as 2-, 3-, 4-, and 5-hydroxy-N-Amyl-N-methylnitrosamine. nih.gov Further oxidation can lead to the formation of keto-metabolites, with 3- and 4-oxo-N-Amyl-N-methylnitrosamine being identified as metabolites in rats. nih.gov The formation of 4-hydroxy- and 4-oxo-N-Amyl-N-methylnitrosamine represents a major metabolic route. nih.gov In humans, known metabolites include 2-Pentanol, 5-(methylnitrosoamino)- and N-(hydroxymethyl)-N-pentylnitrous amide. nih.gov While these stable metabolites are useful for tracking biotransformation, it is the highly reactive methanediazonium ion that is considered the primary agent of DNA damage.

Tissue-Specific Metabolic Capabilities and Their Carcinogenic Implications

The carcinogenicity of this compound is markedly tissue-specific, a phenomenon directly linked to the metabolic capabilities of different organs. nih.gov Tissues that express high levels of the specific CYP isozymes capable of activating NMAA are the primary targets for its carcinogenic effects.

In studies with F344 rats, the highest levels of DNA alkylation were found in the esophagus, followed by the nasal epithelium and the liver. nih.gov This correlates with the esophagus being the principal target organ for NMAA-induced cancer in rodents. nih.gov Lower levels of DNA damage were observed in the trachea, lung, and forestomach, while minimal activity was detected in the glandular stomach, spleen, and duodenum. nih.gov

Human and rat esophageal microsomes have been shown to demethylate NMAA much more rapidly than N-nitrosodimethylamine (NDMA), suggesting that esophageal tissue contains P-450 isozymes that are particularly efficient at activating asymmetric dialkylnitrosamines like NMAA. nih.gov Within the esophagus, metabolism is selectively carried out by the basal cells of the mucosa, which are the proliferative cells and thus highly susceptible to carcinogenic transformation. nih.gov This localized metabolic activation is a key determinant of organ-specific carcinogenesis.

| Tissue | 7-methylguanine (B141273) (μmol/mol guanine) |

|---|---|

| Esophagus | 798 |

| Nasal Epithelium | 672 |

| Liver | 624 |

| Trachea | Significantly lower |

| Lung | Significantly lower |

| Forestomach | Significantly lower |

| Kidney | Significantly lower |

| Glandular Stomach | Close to detection limit |

| Spleen | Close to detection limit |

| Duodenum | Close to detection limit |

Data represents DNA alkylation levels 6 hours after a single intraperitoneal dose of N-nitroso[methyl-14C]amylamine in male F344 rats. nih.gov

Genotoxicity and DNA Damage Profile

The carcinogenic effect of this compound is rooted in its genotoxicity, which is the ability of its metabolites to damage DNA. This damage, if not properly repaired, can lead to mutations and initiate the process of cancer development. ca.gov

Formation and Adductome of DNA Alkylation Products (e.g., O6-methylguanine)

The methanediazonium ion generated during the metabolic activation of NMAA is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases, forming covalent DNA adducts. mdpi.com This process is known as DNA alkylation. The resulting pattern of DNA adducts is referred to as the adductome.

Key DNA adducts formed by NMAA include 7-methylguanine (N7-meG) and O6-methylguanine (O6-meG). nih.govnih.gov While N7-meG is the most abundant adduct, it is the formation of O6-meG that is considered particularly pro-mutagenic. wikipedia.org O6-methylguanine is a miscoding lesion; during DNA replication, it preferentially pairs with thymine (B56734) instead of cytosine. wikipedia.org This leads to G:C to A:T transition mutations in subsequent rounds of DNA replication, which can activate oncogenes or inactivate tumor suppressor genes. wikipedia.org

Studies have shown that esophageal DNA contains significantly higher levels of O6-methylguanine compared to liver DNA after NMAA administration, which is consistent with the esophagus being the primary target for carcinogenesis. ca.gov The formation of O6-meG in the esophagus is particularly noted for NMAA isomers that have an unsubstituted α-methylene in the pentyl group, a structural feature that facilitates the necessary metabolic activation. nih.gov

Assessment of Mutagenic Potency in Prokaryotic and Eukaryotic Cellular Systems

This compound (also known as N-methyl-N-amylnitrosamine or MNAN) is a potent carcinogen whose activity is rooted in its ability to cause genetic mutations. nii.ac.jp Its mutagenic potential has been demonstrated in both prokaryotic and eukaryotic cellular systems, which is a critical factor in its classification as a substance that may cause genetic defects and cancer. nii.ac.jp Like other N-nitrosamines, this compound is not directly mutagenic; it requires metabolic activation to exert its genotoxic effects. scirp.orgnih.gov This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues, such as the esophagus. scirp.orgnih.gov The metabolic process, specifically through α-hydroxylation, leads to the formation of reactive intermediates that can alkylate DNA, forming DNA adducts and leading to mutations if not repaired. scirp.orgoatext.com

In prokaryotic systems, the mutagenicity of this compound has been evaluated using the Ames test, which utilizes strains of Salmonella typhimurium to detect chemical mutagens. nih.gov Studies have shown that this compound is mutagenic to Salmonella typhimurium strain TA1535, but only in the presence of a metabolic activation system, typically derived from rat liver microsomes (S9 fraction). nih.govjst.go.jp The degree of mutagenicity was found to be dependent on the induction status of the liver enzymes. Microsomes from rats induced with phenobarbital (B1680315) or Aroclor resulted in a higher number of mutations compared to those from uninduced rats or rats induced with 3-methylcholanthrene (B14862) or isoniazid. nih.gov Research suggests that the depentylation (removal of the amyl group) of the molecule is more critical for its mutagenic activity than demethylation. nih.gov

In eukaryotic cells, this compound and related N-nitrosomethyl-n-alkylamines (NMAs) have also tested positive for genotoxicity. scirp.org The broader class of NMAs has been shown to be mutagenic in mammalian cell assays. scirp.org Genotoxic effects, such as the induction of DNA single-strand breaks, have been observed in various rat tissues, including the esophagus, which is a primary target organ for this carcinogen. nih.govelifesciences.org The formation of DNA adducts is a key mechanistic step, and the resulting genetic instability is a direct contributor to the initiation of cancer. scirp.orgoatext.com

Table 1: Summary of Mutagenicity Studies on this compound

| Test System | Organism/Cell Type | Metabolic Activation | Result | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Prokaryotic | Salmonella typhimurium TA1535 | Required (Rat Liver S9) | Positive | Mutagenicity is dependent on the type of CYP450 induction (e.g., Phenobarbital > Uninduced). Depentylation appears critical. | nih.govjst.go.jp |

| Eukaryotic | Mammalian Cells | Required (CYP450) | Positive | Induces genotoxicity and mutations. | scirp.org |

| Eukaryotic | Rat Esophageal Mucosa | In vivo | Positive | Stimulates marked epithelial proliferation and leads to the formation of papillomas and squamous cell carcinomas. | nih.gov |

Molecular Signaling Pathways and Cellular Responses to this compound Exposure

Activation of Proto-oncogenes and Their Downstream Signaling Cascades

The transformation of a normal cell into a cancerous one often involves the activation of proto-oncogenes into oncogenes, which drive uncontrolled cell growth and proliferation. researchgate.netslideshare.net In the context of this compound-induced carcinogenesis, specific oncogenic pathways have been implicated. Research using a Brca1-deficient mouse model, which shows increased sensitivity to this compound, has provided direct evidence of proto-oncogene activation. oup.com

In this model, tumorigenesis in the esophagus following this compound treatment was associated with the increased expression of several key oncogenes:

Cyclin D1 : A crucial regulator of the cell cycle, its overexpression pushes cells from the G1 phase to the S phase, promoting proliferation.

Phosphorylated Akt : The activated form of the protein kinase Akt, a central node in signaling pathways that promote cell survival and growth while inhibiting apoptosis.

β-catenin : A multifunctional protein involved in gene regulation and cell adhesion. Its accumulation and nuclear translocation can activate target genes associated with proliferation, such as c-Myc.

Runx-2 : A transcription factor that, when aberrantly expressed, can contribute to tumorigenesis.

c-Myc : A potent proto-oncogene that regulates the expression of a vast number of genes involved in cell growth, proliferation, metabolism, and apoptosis. nih.gov Its activation is considered a hallmark of many cancers. oup.comnih.gov

The activation of these proto-oncogenes indicates that this compound-induced DNA damage leads to downstream signaling cascades that disrupt normal cellular control, conferring survival and proliferative advantages to the mutated cells and driving the progression towards malignancy. oup.com

Modulation of Tumor Suppressor Gene Function (e.g., p53 Pathway Disruption)

Tumor suppressor genes act as gatekeepers, halting the cell cycle to allow for DNA repair or initiating programmed cell death (apoptosis) in response to irreparable damage. researchgate.netnih.gov The inactivation of these genes is a critical step in carcinogenesis. The p53 tumor suppressor gene is one of the most frequently mutated genes in human cancers, and compelling evidence highlights its disruption as a central event in this compound-induced cancer. nih.govoup.com

Studies using genetically engineered mouse models have been instrumental in demonstrating the role of p53. Mice deficient in the p53 gene (heterozygous, p53+/-, or nullizygous, p53-/-) are significantly more susceptible to esophageal tumorigenesis induced by this compound compared to their wild-type (p53+/+) counterparts. oup.comnih.gov The order of susceptibility is directly correlated with the loss of p53 function: p53-/- > p53+/- > p53+/+. nih.gov

Key findings from these studies include:

Increased Tumor Incidence and Size : Both heterozygous and nullizygous p53 knockout mice develop squamous cell carcinomas of the esophagus at a much higher rate and of a larger size than wild-type mice when treated with this compound. jst.go.jpoup.com

High Frequency of p53 Mutations : In the tumors that do develop in wild-type and heterozygous mice, there is a high frequency of p53 gene mutations, primarily missense mutations within the DNA-binding domain. oup.comnih.gov This indicates that the carcinogen either directly targets the p53 gene or selects for cells that have acquired a spontaneous mutation in it.

Loss of Functional Protein : The observed mutations and increased susceptibility in knockout models point to the loss of functional p53 protein as a crucial event that allows cells with this compound-induced DNA damage to evade apoptosis and continue to proliferate, leading to cancer. oup.comresearchgate.net

This evidence strongly supports a mechanism whereby this compound carcinogenesis is profoundly accelerated by the disruption of the p53 pathway, removing a critical checkpoint for cell growth and survival. oup.comnih.gov

Table 2: Susceptibility of p53 Knockout Mice to this compound (MNAN)

| Mouse Model | MNAN Treatment | Outcome | Conclusion | Reference(s) |

|---|---|---|---|---|

| p53 nullizygous (-/-) | 5 ppm in drinking water | 83.3% developed Squamous Cell Carcinomas (SCCs) by week 15. | Highly susceptible; complete loss of p53 dramatically accelerates tumorigenesis. | nih.gov |

| p53 heterozygous (+/-) | 5 ppm in drinking water | 6.7% developed SCCs by week 15; 43.8% by week 25. | Increased susceptibility compared to wild-type. | nih.gov |

| p53 wild-type (+/+) | 5 ppm in drinking water | 0% developed SCCs by week 15; 7.7% by week 25. | Baseline susceptibility; functional p53 is protective. | nih.gov |

| p53 heterozygous (+/-) and wild-type (+/+) | 5 and 15 ppm MNAN | High frequency of p53 mutations (50-61%) found in resulting tumors. | Strong evidence for the involvement of p53 mutations in the development of esophageal SCCs. | oup.comnih.gov |

Induction of Cellular Proliferation, Apoptosis, and Necrosis

The development of cancer is characterized by an imbalance between cell division and cell death. This compound exposure profoundly disrupts this balance, primarily by stimulating cell proliferation while enabling the bypass of cell death mechanisms like apoptosis.

Cellular Proliferation: A hallmark of this compound's effect on its target tissue, the esophagus, is the marked stimulation of epithelial cell proliferation. nih.gov Autoradiographic studies in rats have demonstrated that administration of the carcinogen leads to a significant increase in the proliferation of esophageal epithelial cells, resulting in a thickening of the mucosa even in non-tumorous areas. nih.gov This hyperproliferative state creates a larger pool of cells susceptible to further genetic mutations and promotes the progression from normal tissue to hyperplasia, dysplasia, and ultimately, carcinoma. nih.gov Furthermore, compounds that inhibit this compound-induced cancer have been shown to work, in part, by suppressing this increased cell proliferation. nih.govresearchgate.net

Apoptosis and Necrosis: Apoptosis is a programmed and orderly form of cell death that eliminates damaged or unwanted cells, while necrosis is a more chaotic form of cell death often resulting from acute injury. oatext.comnih.gov While direct studies extensively detailing the modulation of apoptosis and necrosis by this compound are limited, the effects can be inferred from its known mechanisms.

The potent disruption of the p53 pathway is central to the evasion of apoptosis. oup.comnih.gov A primary function of p53 is to induce apoptosis in response to severe DNA damage. nih.gov By causing mutations in or leading to the selection for cells lacking functional p53, this compound allows damaged cells to escape this crucial cell death program. oup.comoup.com This is further supported by the observed upregulation of the anti-apoptotic protein kinase Akt. oup.com The result is a halt in programmed cell death, which, combined with rampant proliferation, provides a powerful driving force for tumor growth. researchgate.net While necrosis is generally associated with acute toxicity, the cellular damage and inflammatory response induced by carcinogens can also contribute to necrotic cell death within a developing tumor. elifesciences.org

Advanced Analytical Methodologies for N Amyl N Methylnitrosamine Detection and Quantification

Advanced Chromatographic Techniques for High-Sensitivity Analysis

Chromatography is the cornerstone of nitrosamine (B1359907) analysis, providing the necessary separation of analytes from complex sample matrices before detection. Both liquid and gas chromatography have been extensively developed for this purpose.

Liquid chromatography coupled with mass spectrometry has emerged as a preferred technique for the analysis of a wide range of N-nitrosamines, including non-volatile compounds. researchgate.net Its high sensitivity, selectivity, and applicability to diverse drug products make it an invaluable tool.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely employed for its exceptional sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM). aurigeneservices.comresearchgate.net In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces background noise and enhances detection limits. Methods using LC-MS/MS have been developed for the simultaneous quantification of multiple nitrosamines in various pharmaceuticals. nih.govthermofisher.com For instance, a sensitive and rapid LC-MS/MS method was developed to analyze 15 different N-nitrosamines within a 16-minute runtime, utilizing an atmospheric pressure chemical ionization (APCI) source in positive mode. chromatographyonline.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS provides high selectivity and accurate mass measurements, which are crucial for the unambiguous identification of impurities. fda.gov This technique is capable of differentiating target nitrosamines from other compounds with similar nominal masses, ensuring the reliability of results. fda.gov The FDA has developed and published LC-HRMS methods for analyzing nitrosamine impurities in various drug products, achieving quantitation limits as low as 0.005 ppm. fda.gov These methods often employ reversed-phase chromatography, commonly with a C18 column, and mobile phases consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with a formic acid modifier. lcms.czfda.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Hypersil GOLD, Ascentis® Express, Xselect® HSS T3) | nih.govlcms.czsigmaaldrich.com |

| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Methanol or Acetonitrile (0.1% Formic Acid) | nih.govlcms.cz |

| Detector | Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometer (HRMS) | researchgate.netnih.govfda.gov |

| Ionization Mode | Positive Ion Electrospray (ESI+), Atmospheric Pressure Chemical Ionization (APCI) | aurigeneservices.comchromatographyonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | lcms.cz |

| Injection Volume | 2 - 100 µL | lcms.czmdpi.com |

Gas chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile nitrosamines like N-Amyl-N-methylnitrosamine. Its effectiveness is greatly enhanced when coupled with detectors that are highly specific for nitrogen-containing compounds.

Gas Chromatography-Thermal Energy Analyzer (GC-TEA): The Thermal Energy Analyzer (TEA) is a chemiluminescence detector that is highly specific and sensitive for the nitroso functional group. qascf.comchromatographyonline.com The principle involves the pyrolytic cleavage of the N-NO bond, releasing a nitric oxide (•NO) radical. This radical then reacts with ozone to form excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. This emission is measured and is directly proportional to the amount of the N-nitroso compound present. chromatographyonline.com GC-TEA has been the industry standard for nitrosamine analysis and has been used specifically in metabolic and diffusion studies of this compound. nih.govnih.govoup.com

Gas Chromatography-Nitrogen Chemiluminescence Detector (GC-NCD): The Nitrogen Chemiluminescence Detector (NCD) offers another robust and selective means for nitrosamine analysis. nih.govresearchgate.net It provides a sensitive response to nitrogen-containing compounds with little interference from hydrocarbons. researchgate.net Modern NCD instruments often feature a specific "nitrosamines mode" that optimizes burner conditions to selectively measure nitrosamines. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS): For structural confirmation and highly sensitive quantification, GC can be coupled to a tandem mass spectrometer. This approach provides excellent selectivity and is used by regulatory agencies for nitrosamine testing. shimadzu.com.sg

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Capillary Column (e.g., HP-INNOWAX, optima-XLB) | mdpi.comscirp.org |

| Injector Temperature | 240 - 250 °C | mdpi.comscirp.org |

| Detector | Thermal Energy Analyzer (TEA), Nitrogen Chemiluminescence Detector (NCD), Mass Spectrometer (MS, MS/MS) | chromatographyonline.comnih.govshimadzu.com.sg |

| Carrier Gas | Helium or Nitrogen | mdpi.comscirp.org |

| Injection Mode | Splitless | mdpi.comscirp.org |

| Oven Program | Initial hold at 40°C, followed by temperature ramps up to 250°C | scirp.org |

Liquid Chromatography-Mass Spectrometry (LC/MS, HRMS, LC/MS/MS) Applications

Utilization of Spectroscopic and Thermal Analysis Methods for Compound Characterization

Beyond chromatographic separation, spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS): As a detector for GC or LC, mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound. This data serves as a fingerprint for positive identification. nih.govnih.gov The mass spectrum of this compound is available in public databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a powerful tool for the definitive structural characterization of organic molecules. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The ¹H-NMR and ¹³C-NMR spectra for this compound have been documented and are used to confirm its synthesis and purity. oup.comnih.gov

Thermal Energy Analysis (TEA): While primarily a chromatographic detector, the TEA's principle of operation is based on the thermal decomposition of the N-nitroso bond. qascf.comchromatographyonline.com This thermal lability at a specific temperature range is a characteristic feature of nitrosamines and is exploited for their selective detection. Therefore, TEA can be considered a form of thermal analysis applied to compound characterization and quantification.

Principles and Practice of Method Validation: Sensitivity, Linearity, and Reproducibility in this compound Quantification

To ensure that analytical methods for this compound are reliable and fit for purpose, they must be validated according to guidelines such as those from the International Council for Harmonisation (ICH). nih.govmdpi.com Key validation parameters include sensitivity, linearity, and reproducibility.

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable precision, often defined by a signal-to-noise ratio (S/N) of 3. nih.gov The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy, typically at an S/N ratio of 10. nih.gov For nitrosamines, methods must be sensitive enough to quantify impurities at or below the regulatory acceptable intake (AI) limits. chromatographyonline.com For example, some LC-HRMS methods have achieved LODs as low as 0.4 ng/L. lcms.cz

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by analyzing a series of standards and is confirmed if the correlation coefficient (r²) of the resulting calibration curve is ≥ 0.99. sigmaaldrich.comsigmaaldrich.com

Reproducibility: Also referred to as precision, reproducibility measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). thermofisher.com Methods are generally considered precise if the RSD is below 15% or, for system suitability, below 5-10%. thermofisher.comsigmaaldrich.com

| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Sensitivity (LOD) | 0.1 - 2 ng/mL; S/N ≥ 3 | fda.govmdpi.com |

| Sensitivity (LOQ) | 0.4 - 50 ng/g; S/N ≥ 10 | nih.govmdpi.com |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | sigmaaldrich.comsigmaaldrich.com |

| Reproducibility/Precision (%RSD) | ≤ 15% | nih.govthermofisher.com |

| Accuracy (% Recovery) | 80 - 120% | nih.govchromatographyonline.com |

Application of this compound as a Reference Standard in Pharmaceutical Quality Control and Method Development

Analytical reference standards are highly characterized materials that serve as a benchmark for confirming the identity and purity of substances and for validating analytical methods. veeprho.compharmaffiliates.com this compound is available as a certified reference material for these purposes. veeprho.comlgcstandards.com

In pharmaceutical quality control (QC) and method development, the this compound reference standard is essential for several key applications:

Method Development and Validation: It is used to develop and validate new analytical methods for its detection and quantification, allowing for the optimization of chromatographic conditions and the establishment of validation parameters like linearity, accuracy, and precision. veeprho.com

Quantification of Impurities: The reference standard is used to prepare calibration curves against which the concentration of this compound in a test sample can be accurately determined. veeprho.com

Identity Confirmation: By comparing the chromatographic retention time and/or mass spectrum of a peak in a sample to that of the reference standard, the identity of the impurity can be confirmed.

System Suitability Testing: Before running a sequence of samples, a solution of the reference standard is injected to verify that the analytical system (e.g., the LC-MS/MS) is performing correctly and meets predefined criteria for sensitivity and reproducibility. thermofisher.com

The use of a well-characterized reference standard for this compound is a fundamental requirement for any laboratory performing its analysis to ensure that results are accurate, reliable, and compliant with stringent regulatory standards. veeprho.com

Environmental Occurrence, Fate, and Biomonitoring of N Amyl N Methylnitrosamine

Sources and Formation Pathways of N-Amyl-N-methylnitrosamine in Environmental Matrices

N-nitrosamines are typically not produced intentionally for commercial use but are formed through chemical reactions between precursor compounds in various environmental and industrial settings. ca.govepa.gov The primary formation pathway for this compound involves the reaction of a secondary amine, N-methylamylamine, with a nitrosating agent. ca.gov

Nitrosating agents are common in the environment, with nitrites (often derived from nitrates) being a primary example. This reaction can occur under specific conditions, such as the acidic environment of the stomach, or in various environmental matrices. nih.gov Potential sources where these precursors may coexist, leading to the unintentional formation of this compound and other N-nitrosamines, include:

Industrial Settings: Facilities that use alkylamines, such as tanneries, pesticide manufacturing plants, and rubber and tire manufacturers, are potential sources of nitrosamine (B1359907) formation. epa.gov

Consumer Products: N-nitrosamines have been detected in personal care products like shampoos and conditioners, as well as in household cleaning products. ca.gov Their presence is due to the reaction of amine-containing ingredients with nitrite (B80452) preservatives or contaminants. ca.gov

Food Processing: While specific data on this compound is limited, the formation of other nitrosamines, such as N-nitrosodimethylamine (NDMA), is well-documented in certain preserved meats and other food items where nitrites are used as curing agents. epa.gov

Environmental Persistence, Transport, and Degradation Processes

The environmental fate of this compound is governed by its physical and chemical properties and its interaction with environmental compartments. As a nitrosamine, its behavior can be inferred from the general characteristics of its chemical class. epa.gov

Persistence: The persistence of chemicals in the environment is a key factor in assessing their potential for long-term exposure and adverse effects. concawe.eu While some chemical degradation products may have low biodegradability, leading to accumulation, nitrosamines are subject to several degradation pathways. ieaghg.org

Transport: When released into the soil, this compound is expected to be highly mobile and can leach into groundwater. epa.gov In aquatic systems, it is completely miscible with water and is not expected to adsorb significantly to sediment or solid particles. epa.gov

Degradation: The primary degradation process for nitrosamines released into the atmosphere is photolysis, where they are broken down by sunlight within minutes. epa.govieaghg.org In water and soil, degradation can occur through both abiotic (non-biological) and biotic (biological) processes. epa.govnih.gov Biodegradation by microbial communities is a significant pathway, although the efficiency can be influenced by various environmental factors, including the adaptation of the microbial inocula. concawe.eu

Detection and Distribution in Water Systems, Wastewater Treatment Plants, and Sludge

The detection of N-nitrosamines in water is a public health concern, driving the development of highly sensitive analytical methods. nih.gov While specific monitoring data for this compound is not widely published, the methodologies applied to other nitrosamines are applicable.

Advanced analytical techniques are required to detect the low concentrations (typically in the nanogram per liter, or ng/L, range) at which nitrosamines are found. nih.gov A common approach involves solid-phase extraction (SPE) to concentrate the analytes from a water sample, followed by analysis using Gas Chromatography/Mass Spectrometry (GC/MS). nih.gov The use of ammonia-positive chemical ionization can enhance sensitivity and selectivity for nitrosamine detection. nih.gov

Studies have confirmed the presence of various nitrosamines in wastewater from municipal and industrial sources, including hospitals. epa.govnih.gov For instance, concentrations of NDMA in hospital wastewater have been found in the range of 20.7–56.7 ng/L. nih.gov Wastewater treatment processes, particularly aerobic biological treatments, can significantly reduce the concentration of some nitrosamines. nih.gov However, the chlorination or chloramination steps used for disinfection can also unintentionally form nitrosamines if precursor amines are present. epa.gov

Human Exposure Pathways and Advanced Biomonitoring Approaches

Understanding human exposure to this compound involves identifying exposure routes and utilizing advanced biomonitoring techniques to measure the internal dose and biological effects. nih.gov

Biomonitoring provides a measure of the absorbed dose of a chemical. For this compound, this can be challenging as it is metabolized by the body. nih.gov Therefore, analysis often targets not only the parent compound but also its metabolites in biological samples like urine and blood. nih.govmdpi.com Known human metabolites of this compound provide specific biomarkers for exposure assessment. nih.gov High-resolution mass spectrometry is a key analytical tool for these measurements. nih.gov Furthermore, studies on other chemicals show that tissues, such as adipose tissue or the placenta, can serve as matrices for biomonitoring environmental exposures. nih.gov

Table 1: Known Human Metabolites of this compound

| Metabolite Name |

|---|

| 2-Pentanol, 5-(methylnitrosoamino)- |

| N-(hydroxymethyl)-N-pentylnitrous amide |

Source: PubChem. nih.gov

The "exposome" concept refers to the totality of a person's environmental exposures, including chemical, biological, and psychosocial factors, from conception throughout life. europa.eu Exposome research aims to move beyond single-chemical risk assessment to understand how complex mixtures of exposures affect human health. nih.goveuropa.eu

Studying a compound like this compound within an exposome framework involves assessing its contribution to health risks in the context of co-exposures. A key approach in this field is metabolomics, which uses high-resolution mass spectrometry to create a snapshot of all small-molecule metabolites in a biological sample. nih.gov This technique can simultaneously detect biomarkers of external exposure (like this compound or its metabolites) and map the internal biological responses, providing a powerful tool for linking environmental triggers to disease. nih.gov

This compound is classified as a compound that may cause genetic defects and cancer. nih.gov Its genotoxicity is a critical endpoint for hazard assessment. The mechanism of its carcinogenicity involves metabolic activation by cytochrome P450 enzymes. acs.orgca.gov This process converts the parent nitrosamine into an unstable, reactive species that can bind to DNA, forming DNA adducts and causing mutations that may lead to cancer. acs.orgca.gov

A variety of bioassays are used to screen for this genotoxic potential.

In Vitro Bioassays: These tests are conducted on cells or microorganisms in a laboratory setting. They include bacterial reverse mutation assays (e.g., Ames test), forward mutation assays in mammalian cells, and tests that measure unscheduled DNA synthesis. ca.gov More advanced in vitro models use organ cultures of human mucosal cells to simulate the effects of exposure on human tissues more closely. nih.gov

In Vivo Bioassays: These tests are performed in living organisms, typically rodents. They can detect a range of genetic damage endpoints, including DNA strand breaks (often measured by the comet assay), sister chromatid exchange, chromosomal aberrations, and micronuclei formation. ca.govnih.gov Plant-based bioassays, such as the Allium cepa (onion root tip) test, are also established as sensitive and cost-effective methods for screening environmental mutagens. researchgate.net

Table 2: Selected Bioassays for Genotoxicity Screening of this compound

| Assay Type | Model System | Endpoint Measured | Reference |

|---|---|---|---|

| In Vitro | Bacteria (e.g., Salmonella typhimurium) | Reverse Mutations | ca.gov |

| In Vitro | Mammalian Cells | Forward Mutations, Unscheduled DNA Synthesis | ca.gov |

| In Vitro | Human Mucosal Cell Cultures | DNA Damage | nih.gov |

| In Vivo | Rodents (Rats, Mice) | DNA Adducts, DNA Strand Breaks, Chromosomal Aberrations | ca.gov |

| In Vivo | Mice | Organ-specific DNA Damage (Comet Assay) | nih.gov |

Future Directions and Emerging Research Avenues in N Amyl N Methylnitrosamine Studies

Integration of Advanced Omics Technologies in Carcinogenesis Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to dissect the molecular landscape of NMN-Amyl-induced carcinogenesis. nih.gov These technologies can provide a holistic view of the cellular and molecular alterations that occur from initial exposure to tumor development. nih.gov

Genomics and Transcriptomics: Future studies will likely employ next-generation sequencing to identify the complete mutational signature of NMN-Amyl in esophageal tumors. This will go beyond the known DNA methylation patterns to uncover other genetic and epigenetic alterations that drive cancer. nih.gov Transcriptomic analysis will reveal the downstream effects of these genetic changes on gene expression, identifying key pathways dysregulated by NMN-Amyl exposure.

Proteomics and Metabolomics: Proteomic studies can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of genomic and transcriptomic alterations. nih.gov Metabolomics, the study of small molecule metabolites, can reveal metabolic reprogramming in cancer cells, a hallmark of cancer. oup.com For instance, studies on other nitrosamines have already shown disruptions in tryptophan and nicotinamide (B372718) metabolism during esophageal cancer initiation. oup.com Investigating similar metabolic shifts induced by NMN-Amyl could uncover novel biomarkers and therapeutic targets.

The integration of these multi-omics datasets, using bioinformatics and computational tools, will be crucial for building comprehensive models of NMN-Amyl carcinogenesis. researchgate.netpharmtech.com

Development of Integrated Risk Assessment Frameworks for Nitrosamine (B1359907) Exposure

Current risk assessment for nitrosamines relies heavily on animal studies and epidemiological data. epa.gov While informative, these approaches have limitations in predicting human risk at low environmental exposure levels. epa.gov The future of risk assessment for NMN-Amyl and other nitrosamines lies in the development of integrated frameworks that combine multiple lines of evidence.

These frameworks, such as the Integrated Risk Informed Decision Making (IRIDM) process, will incorporate data from in vitro and in vivo studies, omics technologies, and computational modeling to provide a more comprehensive evaluation of risk. iaea.orgiaea.org Key components of such a framework would include:

Hazard Identification: Utilizing high-throughput screening and in vitro assays to identify the carcinogenic potential of NMN-Amyl and its metabolites.

Dose-Response Assessment: Employing advanced statistical models to extrapolate from high-dose animal studies to low-dose human exposures. epa.gov

Exposure Assessment: Developing more sensitive analytical methods to accurately quantify human exposure to NMN-Amyl from various sources.

Risk Characterization: Integrating all available data to provide a quantitative estimate of cancer risk in human populations. epa.gov

This integrated approach will allow for a more nuanced and accurate assessment of the risks posed by NMN-Amyl and will be crucial for informing regulatory policies and public health interventions. ulisboa.ptqbdgroup.comnih.gov

Exploration of Novel Chemopreventive and Therapeutic Strategies for N-Amyl-N-methylnitrosamine-Induced Cancers

A significant area of future research is the discovery and development of novel agents to prevent or treat NMN-Amyl-induced esophageal cancer. nih.gov This research will build upon existing knowledge of chemoprevention for other nitrosamine-induced cancers. nih.gov

Chemoprevention: Studies have already demonstrated the potential of various natural and synthetic compounds to inhibit nitrosamine carcinogenesis. mdpi.comgrantome.comresearchgate.netresearchmap.jp For example, flavonoids like diosmin (B1670713) and hesperidin (B1673128) have shown efficacy in inhibiting NMN-Amyl-induced esophageal cancer in rats when administered during the initiation phase. researchgate.net Future research will focus on:

Identifying more potent and less toxic chemopreventive agents.

Investigating the mechanisms of action of these agents, such as their ability to inhibit metabolic activation of NMN-Amyl or to modulate cellular signaling pathways.

Exploring combination therapies to enhance preventive efficacy. researchmap.jp

Therapeutic Strategies: For established tumors, research will focus on developing targeted therapies based on the specific molecular alterations identified through omics studies. This could include inhibitors of key oncogenic pathways or immunotherapies designed to harness the patient's immune system to fight the cancer. The use of advanced drug delivery systems, such as nanoparticles, could also enhance the efficacy and reduce the side effects of therapeutic agents. researchgate.net

| Research Area | Focus | Potential Impact |

| Chemoprevention | Identification of novel natural and synthetic agents | Reduced incidence of NMN-Amyl-induced esophageal cancer |

| Mechanistic studies of chemopreventive agents | Development of more effective preventive strategies | |

| Combination therapies | Enhanced preventive efficacy | |

| Therapeutic Strategies | Development of targeted therapies based on omics data | More effective and personalized treatment for established tumors |

| Exploration of immunotherapies | Novel treatment options for advanced cancers | |

| Advanced drug delivery systems | Improved therapeutic efficacy and reduced side effects |

Addressing Unresolved Questions and Research Gaps in Nitrosamine Toxicology

Despite decades of research, several fundamental questions about the toxicology of NMN-Amyl and other nitrosamines remain. Addressing these knowledge gaps is crucial for a complete understanding of their carcinogenic risk.

Key Unresolved Questions:

Metabolic Activation in Human Tissues: While the metabolic activation of NMN-Amyl by cytochrome P450 enzymes is known, the specific human enzymes involved and their tissue-specific expression patterns are not fully characterized. nih.govijbc.iraacrjournals.org Further research is needed to understand how genetic polymorphisms in these enzymes may influence individual susceptibility to NMN-Amyl-induced cancer. researchgate.net

Role of the Microbiome: The gut microbiome can influence the metabolism of various compounds, including nitrosamines. ijbc.ir The role of the esophageal microbiome in the local activation or detoxification of NMN-Amyl is an important and unexplored area of research.

Mechanisms of Organ Specificity: NMN-Amyl is a potent esophageal carcinogen in rats, but the precise reasons for this organ specificity are not fully understood. nih.govnih.gov Comparative studies in different animal models and with human tissues are needed to elucidate the factors that determine target organ susceptibility. nih.gov

Low-Dose Effects and Non-Linear Dose-Response: The health effects of low-level, chronic exposure to NMN-Amyl are difficult to assess. epa.gov Research is needed to determine if there is a threshold for the carcinogenic effects of NMN-Amyl and to better understand the shape of the dose-response curve at low exposure levels.

Future research employing advanced analytical techniques, sophisticated animal models, and human-based studies will be essential to address these unresolved questions and to fill the existing gaps in our knowledge of NMN-Amyl toxicology. dtic.milmdpi.comnih.gov

Q & A

Q. What analytical methods are recommended for detecting N-amyl-N-methylnitrosamine in complex matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are preferred due to their high sensitivity and selectivity. LC-MS/MS is optimal for thermally labile compounds to avoid degradation during inlet heating in GC systems . For GC-MS/MS, ensure inlet temperatures are minimized to prevent in situ nitrosamine formation. Internal standards (e.g., isotopically labeled analogs) should be used to correct for matrix effects and recovery variations .

Q. How can researchers mitigate contamination risks during sample preparation for nitrosamine analysis?

Answer: Use nitrosamine-free solvents, avoid rubber/elastomeric materials in labware, and employ rigorous blank controls. Cross-contamination from gloves or membranes can be minimized by using nitrile gloves and pre-washed PTFE filters. In situ nitrosation during analysis is reduced by adding inhibitors like ascorbic acid or maintaining acidic conditions .

Q. What experimental models are validated for studying this compound carcinogenicity?

Answer: Rodent models, particularly rats, are widely used. For esophageal carcinogenesis studies, oral administration via drinking water or gavage at doses ≥10 mg/kg body weight induces squamous cell carcinoma within 6–12 months. Histopathological evaluation should follow OECD Guideline 451, with endpoints including tumor incidence, latency, and molecular markers (e.g., p53 mutations) .

Advanced Research Questions

Q. How can conflicting data on nitrosamine recovery rates in different matrices be resolved?

Answer: Matrix effects (e.g., lipid content in biological samples) can artificially lower recovery. Use matrix-matched calibration curves and standard addition methods to improve accuracy. For example, spiking known concentrations into homogenized tissue samples and comparing extraction efficiencies across protocols (e.g., SPE vs. LLE) can identify optimal workflows .

Q. What mechanistic insights explain this compound’s organ-specific carcinogenicity?

Answer: Metabolic activation via cytochrome P450 enzymes (e.g., CYP2E1) generates reactive alkyldiazonium ions, which alkylate DNA bases (e.g., O⁶-methylguanine in esophageal tissue). Species- and tissue-specific differences in DNA repair efficiency (e.g., O⁶-alkylguanine-DNA alkyltransferase activity) further modulate carcinogenic potential. In vitro models using primary esophageal epithelial cells can validate metabolic pathways .

Q. What strategies prevent N-nitrosamine formation during synthesis of amine-containing compounds?

Answer:

- Process Design: Avoid secondary/tertiary amines and nitrosating agents (e.g., nitrites) in reaction steps. Replace sodium nitrite with safer alternatives (e.g., ascorbate) in acidic conditions .

- Inhibitors: Add antioxidants (e.g., α-tocopherol) or scavengers (e.g., ammonium sulfamate) to quench nitrosating species .

- Analytical Controls: Monitor intermediates for nitrosatable amines using HPLC-UV with post-column derivatization (e.g., Griess reagent) .

Methodological Considerations

Q. How should researchers design studies to evaluate this compound’s dose-response relationship?

Answer: Use a log-linear dose range (e.g., 0.1–100 mg/kg) in rodent bioassays, with ≥50 animals per group for statistical power. Include positive controls (e.g., N-nitrosodiethylamine) and negative controls (vehicle-only). Longitudinal sampling of blood/tissue for pharmacokinetic analysis (e.g., AUC, Cmax) ensures dose proportionality .

Q. What analytical criteria distinguish true this compound peaks from interferents in GC-MS/MS?

Answer: Use high-resolution accurate mass (HRAM) systems to achieve mass accuracy <5 ppm. Confirm peaks via:

- Retention Time: Match with certified reference standards (±2% deviation).

- Fragmentation Patterns: Compare MS/MS spectra to libraries (e.g., NIST) or synthetic standards.

- Isotopic Ratios: Verify ¹³C/¹²C and ¹⁵N/¹⁴N isotopic distributions .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in reported carcinogenic potency across studies?

Answer: Variability often arises from differences in exposure routes, species/strain sensitivity, or analytical methods. Conduct meta-analyses using standardized metrics (e.g., TD₅₀ values from the Carcinogenic Potency Database). Sensitivity analyses should adjust for confounding factors (e.g., co-exposure to other carcinogens) .

Q. What quality controls are critical for publishing nitrosamine data in regulatory contexts?

Answer:

- Method Validation: Include precision (RSD <15%), accuracy (80–120% recovery), and LOD/LOQ (≤1 ppb) per ICH Q2(R1).

- Documentation: Provide raw chromatograms, mass spectra, and batch-specific COAs for reference standards .

- Cross-Validation: Compare results with orthogonal methods (e.g., LC-MS/MS vs. GC-HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.